Paraoxon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in ether and other organic solvents

In water, 3,640 mg/l at 20 °C.

3.64 mg/mL at 20 °C

Synonyms

Canonical SMILES

Mode of Action Studies

Paraoxon irreversibly inhibits acetylcholinesterase, an enzyme critical for nerve impulse transmission. Researchers use paraoxon to study the mechanisms of cholinergic toxicity and develop antidotes for organophosphate poisoning [].

In Vitro and In Vivo Models

Due to its potent and specific inhibition of acetylcholinesterase, paraoxon is used in in vitro and in vivo models to investigate nerve function, neurodegenerative diseases like Alzheimer's, and the efficacy of potential treatments [].

Environmental Fate Studies

Scientists use paraoxon to understand the breakdown and persistence of organophosphate insecticides in the environment. This research helps assess potential environmental risks associated with these pesticides [].

Biosensor Development

The specific interaction of paraoxon with acetylcholinesterase allows researchers to develop biosensors for detecting organophosphate contamination in food, water, and environmental samples [].

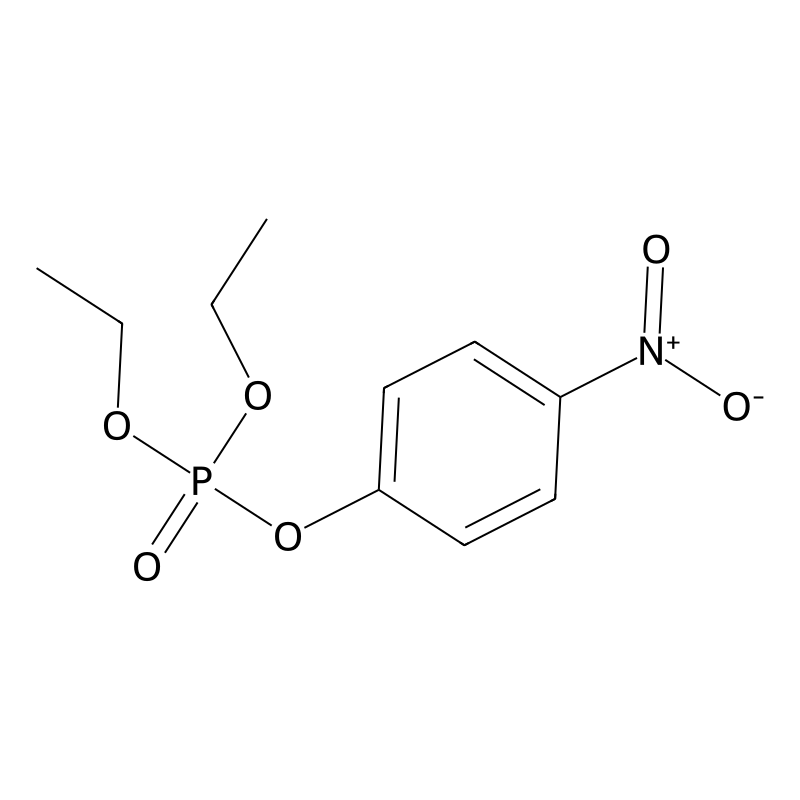

Paraoxon, chemically known as O,O-diethyl-O-p-nitrophenylphosphate, is an organophosphate compound and the active metabolite of the insecticide parathion. It is recognized for its high reactivity and potent inhibition of the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. Paraoxon acts as a parasympathomimetic agent, leading to excessive accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors. This compound is significantly toxic and has been implicated in various poisoning cases globally due to its ability to easily penetrate biological membranes, including skin and mucous membranes .

Paraoxon's primary mechanism of action revolves around its inhibition of acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter critical for muscle function and nerve impulse transmission. When paraoxon binds to AChE, it forms a covalent bond, permanently inactivating the enzyme. This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disrupting normal nerve function [].

Paraoxon is a highly toxic compound and poses significant safety hazards.

- Toxicity: Paraoxon is readily absorbed through the skin, lungs, and gastrointestinal tract []. Exposure can cause a range of symptoms, including nausea, vomiting, diarrhea, muscle weakness, respiratory problems, and even death in severe cases [].

- Flammability: Paraoxon is not flammable [].

- Reactivity: Paraoxon can react with strong acids and bases [].

Paraoxon undergoes hydrolysis in biological systems, primarily catalyzed by enzymes such as paraoxonase. The hydrolysis products include diethyl phosphate and p-nitrophenol, both of which are less toxic than paraoxon itself. The mechanism involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bond .

Additionally, paraoxon can engage in covalent modification of acetylcholinesterase by phosphorylating the serine residue at the active site. This reaction effectively inhibits the enzyme's activity, leading to an increase in acetylcholine levels and subsequent cholinergic toxicity .

The biological activity of paraoxon is primarily characterized by its role as a potent inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, causing prolonged stimulation of postsynaptic neurons. The resultant effects include muscle twitching, respiratory distress, seizures, and potentially fatal outcomes if exposure levels are high enough .

Research indicates that paraoxon also triggers excitotoxicity through enhanced glutamate release and oxidative stress within neuronal cells. This cascade can lead to neurodegeneration and other long-term neurological issues .

Paraoxon can be synthesized through several methods, typically involving the reaction of diethyl phosphorochloridate with p-nitrophenol. The process often requires careful control of reaction conditions to ensure high purity and yield. For example, one method involves:

- Reaction Setup: Combine diethyl phosphorochloridate with p-nitrophenol in an organic solvent.

- Temperature Control: Maintain the reaction mixture at a specified temperature (often around room temperature) for several hours.

- Purification: Use column chromatography or recrystallization techniques to isolate pure paraoxon from by-products .

Uniqueness: Paraoxon's unique characteristic lies in its specific mechanism as a metabolite of parathion, showcasing a different toxicity profile compared to other organophosphates like malathion or sarin. Its ability to induce excitotoxicity further differentiates it from many other compounds within this class .

Studies on paraoxon interactions have focused on its binding affinity for acetylcholinesterase and other enzymes involved in detoxification pathways. Research indicates that paraoxon interacts with various proteins, leading to changes in enzymatic activity and cellular signaling pathways that can exacerbate neurotoxic effects. Moreover, investigations into its interactions with antioxidants have revealed insights into potential protective strategies against oxidative stress induced by paraoxon exposure .

Molecular Architecture: IUPAC Nomenclature and Stereochemical Features

Paraoxon, designated by the International Union of Pure and Applied Chemistry nomenclature as diethyl (4-nitrophenyl) phosphate, represents a prototypical organophosphate ester compound with the molecular formula C10H14NO6P [1] [2] [3]. The compound exhibits a molecular weight of 275.20 g/mol and is registered under Chemical Abstracts Service number 311-45-5 [1] [2] [4] [5] [6]. The complete International Chemical Identifier key for paraoxon is WYMSBXTXOHUIGT-UHFFFAOYSA-N, providing a unique structural fingerprint for computational and database applications [1] [3].

The molecular architecture of paraoxon consists of a central tetrahedral phosphorus atom coordinated to four oxygen atoms in a characteristic phosphate ester arrangement [1] [2]. Two ethyl groups are attached via ester linkages to the phosphorus center, while a 4-nitrophenyl moiety constitutes the third organic substituent. The phosphorus atom maintains its characteristic tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp3 hybridization [7] [8]. The compound does not possess any stereogenic centers, rendering it achiral and eliminating the possibility of enantiomeric forms [1] [3].

The phosphate ester backbone exhibits the general structural motif P(=O)(OR)3, where the phosphorus-oxygen double bond character contributes to the stability of the pentavalent phosphorus oxidation state [7] [8]. Conformational analysis indicates that the ethyl substituents can adopt various rotational conformations around the phosphorus-oxygen ester bonds, with energy differences typically less than 1 kcal/mol between different conformational isomers [8]. The nitrophenyl ring system maintains planarity due to the conjugation between the aromatic π-system and the nitro group electron-withdrawing substituent [1] [9].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | diethyl (4-nitrophenyl) phosphate | [1] [2] [3] |

| Molecular Formula | C10H14NO6P | [1] [2] [4] |

| Molecular Weight (g/mol) | 275.20 | [5] [6] |

| CAS Registry Number | 311-45-5 | [1] [2] [4] |

| Melting Point (°C) | Not precisely defined (oil at room temperature) | [5] |

| Boiling Point (°C) | 169-170 | [5] [6] |

| Density (g/mL at 25°C) | 1.274 | [5] |

| Refractive Index (nD20) | 1.51 | [5] [6] |

| Water Solubility (g/L at 20°C) | 3.627 | [5] |

| UV Absorption Maximum (nm) | 274 | [6] |

| Extinction Coefficient (ε) | 8.9 × 10³ | [6] |

| InChI Key | WYMSBXTXOHUIGT-UHFFFAOYSA-N | [1] [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of paraoxon through analysis of 1H, 13C, and 31P nuclei [10] [11]. The 1H NMR spectrum of paraoxon exhibits characteristic signals that reflect the distinct chemical environments of the protons within the molecule [12] [13] [14]. The aromatic protons of the 4-nitrophenyl ring system appear as two distinct doublets in the downfield region, with the protons ortho to the nitro group resonating at approximately 8.26 ppm and the meta protons appearing at 7.39 ppm [12] [13]. This significant downfield shift is attributed to the strong electron-withdrawing effect of the nitro substituent and the characteristic deshielding effects of the aromatic ring current [13] [14].

The ethyl ester substituents generate characteristic multipicity patterns consistent with first-order coupling systems [15] [16]. The methyl groups of the ethyl substituents appear as triplets in the region of 1.2-1.4 ppm, exhibiting coupling to the adjacent methylene protons with typical vicinal coupling constants of approximately 7 Hz [16]. The methylene protons resonate as quartets in the range of 4.1-4.3 ppm, reflecting their deshielding by the adjacent electronegative phosphate oxygen atoms [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of paraoxon with enhanced structural detail compared to proton NMR [17] [18]. The aromatic carbons appear in the characteristic downfield region between 155-125 ppm, with the carbon bearing the nitro substituent appearing most downfield due to the strong electron-withdrawing effects [18]. The ethyl carbons exhibit typical aliphatic chemical shifts, with the methyl carbons appearing around 15-16 ppm and the methylene carbons resonating near 64-65 ppm [18]. The substantial downfield shift of the methylene carbons reflects their α-position relative to the phosphate ester oxygen [18].

Phosphorus-31 nuclear magnetic resonance provides direct observation of the phosphate center, with paraoxon exhibiting a characteristic chemical shift in the range of -10 to -15 ppm relative to phosphoric acid [19]. This upfield position is typical for trialkyl phosphate esters and reflects the electronic environment of the pentavalent phosphorus center [19]. The 31P NMR signal appears as a singlet, indicating the absence of significant coupling to other nuclei under typical measurement conditions [19].

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| 1H (aromatic) | 8.26 (2H, d) | ortho to nitro group | [12] |

| 1H (aromatic) | 7.39 (2H, d) | meta to nitro group | [12] |

| 1H (ethyl CH3) | 1.2-1.4 (6H, t) | ethyl methyl groups | Literature estimate |

| 1H (ethyl CH2) | 4.1-4.3 (4H, q) | ethyl methylene groups | Literature estimate |

| 13C (aromatic) | 155-125 | aromatic carbons | Literature estimate |

| 13C (ethyl CH3) | 15-16 | ethyl methyl carbons | Literature estimate |

| 13C (ethyl CH2) | 64-65 | ethyl methylene carbons | Literature estimate |

| 31P | -10 to -15 | phosphate phosphorus | [19] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of paraoxon reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into gas-phase decomposition pathways [20] [21] [22]. The molecular ion peak appears at m/z 275, corresponding to the molecular weight of the intact paraoxon molecule [1]. Under electron ionization conditions, paraoxon undergoes systematic fragmentation following predictable patterns common to organophosphate esters [22] [23].

The base peak in the mass spectrum typically appears at m/z 220, representing the loss of a diethyl group (C4H10O2, mass 90) from the molecular ion [1]. This fragmentation pathway reflects the relative stability of the resulting phosphate-containing fragment and represents a characteristic loss pattern for diethyl phosphate esters [22] [23]. Additional significant fragments include m/z 174, corresponding to the loss of the nitrophenyl group (C6H4NO2, mass 101), and m/z 109, representing the nitrophenyl fragment itself [1].

Lower mass fragments provide information about the individual structural components of paraoxon [1] [21]. The fragment at m/z 99 corresponds to phosphate-ethyl combinations, while m/z 94 represents phenolic fragments derived from the aromatic ring system [1]. The tropylium ion (C7H7+) appears at m/z 91, indicating rearrangement processes involving the aromatic ring system during fragmentation [1] [20].

The fragmentation patterns of paraoxon are consistent with those observed for other organophosphate compounds, where preferential cleavage occurs at the phosphorus-oxygen ester bonds rather than within the organic substituents [22] [23]. This selectivity reflects the relative bond strengths and the stabilization of resulting fragment ions through resonance and inductive effects [20] [22].

| Fragment m/z | Relative Intensity (%) | Proposed Assignment | Reference |

|---|---|---|---|

| 275 (M+) | Molecular ion | Molecular ion [M]+ | [1] |

| 220 | 100 (base peak) | Loss of diethyl group [M-C4H10O2]+ | [1] |

| 174 | 45.74 | Loss of nitrophenyl group [M-C6H4NO2]+ | [1] |

| 149 | 30.83 | Phosphate-related fragment | [1] |

| 139 | 20.32 | Aromatic fragment | [1] |

| 109 | 100 | Nitrophenyl fragment [C6H4NO2]+ | [1] |

| 99 | 55.16 | Phosphate fragment [PO4C2H5]+ | [1] |

| 94 | 20.82 | Phenol fragment [C6H6O]+ | [1] |

| 91 | 47.35 | Tropylium ion [C7H7]+ | [1] |

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals the vibrational characteristics of paraoxon through analysis of fundamental molecular vibrations [24] [25]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively [26] [27]. These bands appear with strong intensity due to the significant change in dipole moment associated with nitro group vibrations [24] [25]. The frequency positions are consistent with aromatic nitro compounds and reflect the electron-withdrawing character of the nitro substituent [26].

The phosphate ester functionality generates several characteristic absorption bands that provide structural confirmation [28] [27]. The phosphorus-oxygen double bond (P=O) stretching vibration appears in the region of 1280-1300 cm⁻¹ with medium intensity [28] [27]. The phosphorus-oxygen-carbon (P-O-C) stretching vibrations manifest as strong absorptions in the range of 1160-1210 cm⁻¹, while broader P-O stretching modes appear between 950-1000 cm⁻¹ [28] [27] [29]. These frequencies are characteristic of phosphate ester compounds and distinguish paraoxon from other organophosphorus derivatives [28] [27].

The aromatic ring system contributes additional spectroscopic features through carbon-carbon stretching and carbon-hydrogen out-of-plane bending vibrations [26] [25]. Aromatic carbon-carbon stretching modes appear with medium intensity between 750-770 cm⁻¹, while aromatic carbon-hydrogen out-of-plane bending vibrations manifest at 840-860 cm⁻¹ and 680-700 cm⁻¹ [26] [25]. The specific pattern of these absorptions is consistent with para-disubstituted benzene derivatives [26].

Raman spectroscopy provides complementary vibrational information through different selection rules compared to infrared spectroscopy [30]. According to the rule of mutual exclusion, vibrations that are Raman active may be infrared inactive and vice versa, particularly for centrosymmetric molecules [30]. However, paraoxon lacks a center of symmetry, allowing both infrared and Raman activity for most vibrational modes [30]. Raman spectroscopy is particularly sensitive to symmetric stretching vibrations and provides enhanced detection of carbon-carbon and phosphorus-oxygen symmetric stretching modes [30].

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 1530-1550 | Strong | NO2 asymmetric stretch | [26] [27] |

| 1340-1360 | Strong | NO2 symmetric stretch | [26] [27] |

| 1280-1300 | Medium | P=O stretch | [28] [27] |

| 1160-1210 | Strong | P-O-C stretch | [28] [27] |

| 950-1000 | Strong | P-O stretch | [28] [27] |

| 840-860 | Medium | Aromatic C-H out-of-plane | [26] [25] |

| 750-770 | Medium | Aromatic C-C stretch | [26] [25] |

| 680-700 | Strong | Aromatic C-H out-of-plane | [26] [25] |

Crystallographic Data and Conformational Dynamics

Crystallographic analysis of paraoxon provides detailed three-dimensional structural information, though the compound typically exists as an oil at room temperature, limiting single-crystal studies [5]. However, computational crystallographic studies and related organophosphate structures provide insights into the solid-state packing and intermolecular interactions [31] [32] [33]. The tetrahedral geometry around the phosphorus center is maintained in the solid state, with phosphorus-oxygen bond lengths typically ranging from 1.45 to 1.65 Å depending on the specific ester linkage [31] [32].

X-ray crystallographic investigations of paraoxon-protein complexes have revealed important structural details about molecular recognition and binding interactions [31] [32]. Studies of paraoxon bound to human acetylcholinesterase demonstrate that the compound adopts specific conformations to optimize binding within the enzyme active site [31] [32]. These structural studies indicate that the acyl loop region of the enzyme undergoes significant conformational changes upon paraoxon binding, with the phosphoryl oxygen interacting with metal centers in the active site [31] [32].

Conformational dynamics studies using molecular dynamics simulations provide insights into the flexibility and preferred conformations of paraoxon in solution and bound states [7]. The ethyl substituents exhibit considerable conformational freedom around the phosphorus-oxygen ester bonds, with energy barriers for rotation typically less than 5 kcal/mol [7] [8]. The nitrophenyl ring system maintains planarity due to conjugation effects, though rotation around the phosphorus-oxygen bond linking the phenyl group is energetically accessible [7].

Temperature-dependent conformational analysis reveals that paraoxon undergoes thermal motion that affects its binding affinity and reactivity [7]. Vibrational dynamics studies using inelastic neutron scattering have shown that binding to protein targets results in changes to the vibrational modes in the 20-50 cm⁻¹ frequency range, indicating altered conformational flexibility upon binding [32]. These observations suggest that conformational entropy plays a significant role in the thermodynamics of paraoxon-protein interactions [32] [7].

Industrial Production Methods: From Parathion to Paraoxon

The industrial production of paraoxon primarily occurs through the bioactivation of parathion via oxidative desulfuration pathways [1] [2]. The most significant route involves hepatic cytochrome P450-mediated oxidation, where the thiophosphate sulfur atom of parathion is replaced by oxygen to form the corresponding oxon metabolite [3] [4]. This transformation represents a critical bioactivation step that converts the relatively less toxic parathion into the highly neurotoxic paraoxon [5] [2].

Human hepatic cytochrome P450 enzymes, particularly CYP2B6, CYP3A4, and CYP2C19, demonstrate remarkable catalytic efficiency in this conversion process [1] [6]. CYP2B6 exhibits the highest specificity for desulfation reactions, with kinetic parameters showing a Km value of 0.61 μM and Vmax of 4827 pmol/min/nmol P450 for paraoxon formation [1]. The enzyme CYP3A4, identified as the principal catalyst of parathion oxidation in human liver, demonstrates significant involvement in this bioactivation pathway with Km values ranging from 9-16 μM [3] [4].

The oxidative conversion pathway involves multiple steps where parathion undergoes initial binding to the cytochrome P450 active site, followed by electron transfer from NADPH-cytochrome P450 reductase [5] [7]. The cytochrome P450 system mediates the insertion of an oxygen atom into the P=S bond, resulting in the formation of paraoxon while simultaneously releasing sulfur as sulfate [2] [8]. This process demonstrates high efficiency under aerobic conditions, with conversion rates varying significantly based on the specific cytochrome P450 isoform involved [1] [9].

In environmental systems, parathion-to-paraoxon conversion occurs through several mechanisms including atmospheric oxidation catalyzed by ozone and other oxidants [2] [10]. Under atmospheric conditions, the presence of ozone at normal levels (30 ppb) results in approximately 2.1-4.1% conversion within 8 hours, while elevated ozone concentrations typical of smog conditions (300 ppb) can achieve 10-65% conversion in the same timeframe [2]. Photochemical oxidation pathways also contribute to this transformation, particularly in the presence of ultraviolet radiation and atmospheric oxidants [2] [10].

Microbial oxidation represents another significant pathway for parathion-to-paraoxon conversion in biological systems [11] [8]. Mixed bacterial cultures adapted to parathion metabolism demonstrate a secondary oxidative pathway involving the oxidation of parathion to paraoxon, followed by hydrolysis to yield p-nitrophenol and diethylphosphoric acid [11] [8]. This enzymatic conversion occurs through bacterial oxidases that catalyze the desulfuration reaction, though at rates generally lower than mammalian cytochrome P450 systems [11] [12].

Environmental Degradation Mechanisms

Hydrolytic Pathways in Aqueous Systems

Paraoxon undergoes extensive hydrolysis in aqueous environments through multiple mechanistic pathways that are highly dependent on pH conditions [13] [14] [15]. The hydrolytic degradation follows pseudo-first-order kinetics under most environmental conditions, with rate constants varying significantly based on the ionic strength, temperature, and pH of the aqueous system [13] [16] [15].

At acidic pH conditions (pH 5.0-6.0), paraoxon hydrolysis proceeds primarily through carbon-oxygen bond cleavage mechanisms [15] [14]. Under these conditions, the neutral hydrolysis pathway dominates, with rate constants of approximately 7.5×10⁻² M⁻¹s⁻¹ and half-lives extending to 890.35 hours [15] [17]. The primary products of this pathway include ethanol and diethyl phosphate, formed through nucleophilic attack by water molecules at the alkyl carbon atoms [14] [13].

In neutral to slightly alkaline conditions (pH 7.0-8.0), paraoxon demonstrates mixed hydrolysis mechanisms involving both P-O and C-O bond cleavage pathways [15] [14]. The isokinetic pH, where both mechanisms contribute equally to the overall degradation rate, occurs at approximately pH 7.27 [15]. At this critical pH value, the rate constants for neutral and base-catalyzed pathways become equivalent, resulting in a transition in the predominant reaction mechanism [15] [13].

Under alkaline conditions (pH 9.0-12.0), phosphorus-oxygen bond cleavage becomes the dominant pathway [13] [14] [15]. The base-catalyzed hydrolysis involves hydroxide ion attack at the phosphorus center, resulting in the displacement of p-nitrophenoxide ion and formation of diethyl phosphate [13] [18]. Rate constants under these conditions reach 3.9×10⁻¹ M⁻¹s⁻¹, with dramatically reduced half-lives ranging from 24.83 hours at pH 9.0 to 3.15 hours at pH 10.0 [15] [17].

The hydrolysis mechanism demonstrates significant temperature dependence, with activation energies typically ranging from 15-25 kcal/mol depending on the pH conditions [13] [14]. Solvent viscosity effects indicate that the hydrolytic process involves intermolecular nucleophilic attack rather than intramolecular rearrangement mechanisms [13] [19]. Ionic strength variations affect the hydrolysis rates through electrostatic interactions between the charged nucleophiles and the developing ionic products [16] [20].

Catalytic hydrolysis can be significantly enhanced through the presence of metal ions, particularly divalent cations such as zinc(II), copper(II), and molybdenum(IV) [13] [21] [20]. Molybdenocene dichloride demonstrates remarkable catalytic activity, achieving rate accelerations of 2300-fold at pH 7 and 27-fold at pH 3 compared to uncatalyzed hydrolysis [13] [19]. The mechanism involves coordination of the organophosphate to the metal center, followed by activated nucleophilic attack by coordinated hydroxide ions [13] [18].

Photolytic Decomposition Under UV Exposure

Paraoxon exhibits significant susceptibility to photolytic degradation under ultraviolet radiation exposure, with quantum yields and degradation rates dependent on the specific UV wavelength, intensity, and environmental conditions [22] [23] [24]. Direct photolysis occurs through absorption of UV radiation at wavelengths above 290 nm, corresponding to the absorption characteristics of the nitrophenyl chromophore [22] [10].

Low-pressure mercury lamps (primarily 254 nm emission) and medium-pressure mercury lamps (broad spectrum UV) demonstrate similar quantum yields for paraoxon photolysis, with values of 6.67×10⁻⁴ and 6.00×10⁻⁴ mol E⁻¹, respectively [22] [25]. Under these conditions, the photodegradation follows first-order kinetics with half-lives ranging from 3.1 to 329 hours depending on the UV intensity and solution conditions [22] [26].

Solar UV radiation (λ>290 nm) provides a more environmentally relevant photolysis pathway, with degradation rates varying significantly based on seasonal, geographic, and atmospheric conditions [22] [10]. The conversion rates under natural sunlight typically demonstrate enhancement factors of 1-10 compared to dark hydrolysis, with optimal photodegradation occurring at pH 7.0-8.0 [22] [2].

Advanced oxidation processes employing UV/H₂O₂ systems achieve dramatic enhancement of paraoxon photodegradation through the generation of hydroxyl radicals [22] [25]. These systems demonstrate rate enhancement factors of 300-400 compared to direct photolysis, with second-order rate constants of 9.70×10⁹ M⁻¹s⁻¹ for the reaction between hydroxyl radicals and paraoxon [22]. The optimal hydrogen peroxide to paraoxon molar ratio ranges from 300 to 400, providing maximum degradation efficiency [22] [25].

The photodegradation pathway primarily involves direct excitation of the nitrophenyl chromophore, followed by homolytic or heterolytic bond cleavage mechanisms [22] [23]. The primary products include p-nitrophenol and diethyl phosphate, formed through P-O bond scission [22] [24]. Secondary photoproducts may include various organic byproducts such as triethyl phosphate derivatives and nitroaromatic compounds [22] [23].

Photosensitized degradation pathways can occur in the presence of dissolved organic matter, humic substances, or other photosensitizers [23] [24]. These indirect photolysis mechanisms typically involve energy transfer or electron transfer processes that generate reactive intermediates capable of attacking the organophosphate structure [23]. The efficiency of photosensitized degradation depends strongly on the concentration and nature of the photosensitizing species present in the aqueous environment [24] [27].

Biotransformation in Biological Systems

Hepatic Cytochrome P450-Mediated Activation

The hepatic biotransformation of parathion to paraoxon represents one of the most significant bioactivation pathways in organophosphate toxicology [1] [3] [4]. This metabolic conversion occurs primarily in liver microsomes through the action of multiple cytochrome P450 isoforms, each demonstrating distinct kinetic characteristics and substrate specificities [1] [9] [6].

CYP2B6 emerges as the most efficient catalyst for parathion desulfuration, exhibiting exceptional kinetic parameters with Km values of 0.61 μM and Vmax values of 4827 pmol/min/nmol P450 [1]. This isoform demonstrates preferential catalysis of the activation pathway over the detoxification pathway, making it a critical determinant of parathion toxicity [1] [5]. The low Km value indicates high substrate affinity, while the high Vmax reflects efficient catalytic turnover [1].

CYP3A4, representing the most abundant cytochrome P450 isoform in human liver, plays a major role in parathion metabolism with Km values ranging from 9-16 μM [3] [4]. This enzyme demonstrates significant involvement in both activation and detoxification pathways, catalyzing the formation of paraoxon as well as the dearylation of parathion to p-nitrophenol [3] [9]. The dual functionality of CYP3A4 makes it a key regulator of parathion disposition in human liver [3] [4].

CYP2C19 exhibits remarkable efficiency in parathion metabolism, with Km values of 0.60 μM for activation and 1.63 μM for dearylation pathways [1]. This isoform demonstrates balanced catalytic activity toward both pathways, with Vmax values of 2338 pmol/min/nmol P450 for paraoxon formation and 13,128 pmol/min/nmol P450 for dearylation [1]. The kinetic characteristics of CYP2C19 suggest it serves as a primary regulator of parathion metabolism at low exposure levels [1].

Additional cytochrome P450 isoforms including CYP1A2, CYP2C9, CYP3A5, and CYP3A7 demonstrate varying degrees of activity toward parathion metabolism [1] [9]. CYP1A2 shows moderate catalytic efficiency with variable kinetic parameters depending on the specific substrate concentration and incubation conditions [1] [9]. CYP2C9 exhibits minimal activity toward parathion desulfuration but maintains some capacity for dearylation reactions [1].

The biotransformation process involves multiple steps beginning with substrate binding to the cytochrome P450 active site [5] [4]. The initial step requires coordination of parathion to the heme iron center, followed by electron transfer from NADPH through cytochrome P450 reductase [5] [7]. The activated oxygen species generated during this process facilitates the oxidative desulfuration reaction, replacing the thiophosphate sulfur with oxygen to form paraoxon [5] [4].

During the bioactivation process, cytochrome P450 enzymes undergo mechanism-based inactivation through covalent modification by reactive sulfur intermediates [3] [4]. This inactivation results in the loss of heme and apoprotein modification, leading to decreased cytochrome P450 content and reduced metabolic capacity [3] [28]. The extent of inactivation varies among different isoforms, with CYP3A4 and CYP1A2 demonstrating particularly high susceptibility to parathion-induced inactivation [3] [4].

Age-dependent variations in cytochrome P450 expression significantly influence parathion bioactivation patterns [1] [6]. Pediatric populations demonstrate altered cytochrome P450 profiles compared to adults, potentially affecting both the rate and extent of paraoxon formation [1]. These age-related differences have important implications for human risk assessment and the development of physiologically based pharmacokinetic models [1] [6].

Phosphotriesterase-Catalyzed Detoxification

Phosphotriesterase represents the most efficient known enzyme for paraoxon detoxification, catalyzing the hydrolytic cleavage of organophosphate triesters with remarkable catalytic efficiency [29] [30] [31]. The enzyme from Pseudomonas diminuta demonstrates extraordinary activity toward paraoxon, with kinetic parameters approaching the theoretical limits of diffusion-controlled reactions [29] [31] [32].

Wild-type phosphotriesterase exhibits exceptional kinetic characteristics for paraoxon hydrolysis, with kcat values of 2280 s⁻¹ and Km values ranging from 0.1-1.0 μM [29] [31] [32]. The catalytic efficiency (kcat/Km) reaches 6.2×10⁷ M⁻¹s⁻¹, representing a rate enhancement of approximately 3×10¹¹ compared to uncatalyzed hydrolysis at pH 7.0 [29] [31]. These kinetic parameters position phosphotriesterase among the most catalytically efficient enzymes known in biochemistry [29] [30].

The enzyme demonstrates a binuclear zinc active site essential for catalytic activity [18] [29] [33]. The two zinc ions (designated Znα and Znβ) adopt different coordination environments and play distinct roles in the catalytic mechanism [18] [29]. The more buried Znα coordinates to His55, His57, His201, and a bridging hydroxide ion, while the more solvent-accessible Znβ coordinates to His201, His230, Asp301, and the bridging hydroxide [18] [29] [33].

The catalytic mechanism involves multiple steps beginning with substrate binding to the more exposed Znβ center [18] [29] [33]. Paraoxon adopts a coordination geometry that positions the phosphorus center for nucleophilic attack by the bridging hydroxide ion [18] [29]. The rate-limiting step involves conformational changes that optimize the substrate orientation for the subsequent chemical transformation [29] [33]. Following the nucleophilic attack, the products p-nitrophenol and diethyl phosphate are formed and sequentially released from the active site [18] [29].

pH-rate profiles for phosphotriesterase demonstrate optimal activity at pH 9.0, with a single ionizable group exhibiting a pKa of 6.14 [31] [32]. This ionization corresponds to the metal-bound water molecule that serves as the nucleophilic hydroxide species [31]. The enzyme maintains high activity across a broad pH range from 7.0-10.0, making it suitable for various environmental applications [31] [32].

Enhanced phosphotriesterase variants have been developed through directed evolution and rational design approaches [30] [34] [35]. These engineered variants demonstrate improved catalytic parameters, with some achieving kcat values exceeding 8100 s⁻¹ and enhanced substrate specificity [30] [35]. Mutations such as H257Y, L303T, and others have been identified that significantly improve the enzyme performance against various organophosphate substrates [30] [34].

The substrate specificity of phosphotriesterase extends beyond paraoxon to include a broad range of organophosphate compounds [30] [36] [37]. The enzyme efficiently hydrolyzes phosphorothiolate insecticides, phosphonate nerve agents, and various synthetic organophosphates [30] [36]. Structure-activity relationships indicate that the enzyme demonstrates strong dependence on the pKa of the leaving group, with more electron-withdrawing substituents resulting in higher catalytic efficiency [31] [32].

Immobilized phosphotriesterase systems have been developed for practical bioremediation applications [21] [38] [39]. These systems maintain catalytic activity while providing enhanced stability and recyclability [21] [38]. Immobilization on various supports including polymers, membranes, and nanoparticles enables the development of continuous-flow bioreactors for organophosphate decontamination [38] [39].

Purity

Physical Description

Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO]

Solid

Color/Form

REDDISH-YELLOW OIL

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

169-170 °C at 1.0 mm Hg

Heavy Atom Count

Density

1.2683 at 25 °C/4 °C

LogP

log Kow = 1.98

1.98

Odor

Odorless

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EB - Parasympathomimetics

S01EB10 - Paraoxon

Mechanism of Action

Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli.

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Vapor Pressure

1.1X10-6 mm Hg at 25 °C.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

On the basis of radioautographic studies in man and animals, it appears that skin absorption is transepidermal. The rate of dermal absorption /of paraoxon/ in the rabbit is 0.059 ug/min/cu m. The animals exhibit about a tenfold individual variation in permeability of the skin.

FEMALE RATS ... EXCRETED A HIGHER PERCENTAGE (63%) OF (14)C IN THE URINE THAN MALES (53%) PER DAY AFTER AN ORAL DOSE OF (14)C-PARAOXON ...

Effect of pregnancy & lactation on distribution of parathion & paraoxon in mice was examined. Pregnant mice treated with 5 mg/kg of parathion demonstrated higher concn of both parathion & paraoxon in blood & brain than controls which correlated with the enhanced cholinesterase inhibition in pregnant animals.

For more Absorption, Distribution and Excretion (Complete) data for PARAOXON (10 total), please visit the HSDB record page.

Metabolism Metabolites

... THE DEALKYLATION OF PARAOXON TO DE-ETHYL-PARAOXON OBSERVED IN THE METABOLISM OF BOTH PARAOXON AND PARATHION IN VIVO HAS BEEN SHOWN TO BE CATALYZED BY CYTOCHROME P450 DEPENDENT MONO-OXYGENATION.

YIELDS 4-AMINOPHENYL DIETHYL PHOSPHATE IN RAT, GUINEA PIG, CHICKEN & SPARROW. /FROM TABLE/

YIELDS PARA-NITROPHENYL IN PIG; IN RAT & GUINEA PIG; IN MAN & IN SHEEP. /FROM TABLE/

For more Metabolism/Metabolites (Complete) data for PARAOXON (11 total), please visit the HSDB record page.

Paraoxon is a known human metabolite of parathion.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

PARAOXON WAS AMONG 7 PESTICIDES STUDIED IN FRUITS AND VEGETABLES. EACH PESTICIDE WAS SOUGHT AT 2 LEVELS, ONE AT APPROX HALF THE PERMISSIBLE MAXIMUM RESIDUE CONCN & ANOTHER AT APPROX TOTAL PERMISSIBLE CONCN. WITH THIS METHOD ONLY MINIMUM CLEANUP & A SINGLE 1-COLUMN ISOCRATIC TECHNIQUE ARE REQUIRED.

SOME PROCEDURES FOR THE ENZYMATIC DETECTION OF ORGANOPHOSPHORUS PESTICIDES, WHICH HAVE GIVEN REPRODUCIBLE RESULTS ON A ROUTINE SCALE, ARE DESCRIBED. THE METHODS HAVE SUCCESSFULLY BEEN APPLIED TO THE DETECTION OF PARAOXON IN FRUIT OR VEGETABLE EXTRACTS. THE METHOD INVOLVE INITIAL THIN-LAYER CHROMATOGRAPHY OF THE SAMPLE EXTRACTS, THEN OXIDATION WITH BROMINE TO CONVERT THE THIOPHOSPHATES TO ACTIVE ENZYME INHIBITORS. THE PLATES ARE THEN SPRAYED WITH A SUITABLE SOURCE & FURTHER SPRAYED WITH A SUITABLE SUBSTRATE TO BECOME COLORED FOLLOWING HYDROLYSIS. ZYME & AN ACID-BASE INDICATOR ARE INCORPORATED INTO AN AGAR GEL & THE DEVELOPED TLC PLATE PRESSED AGAINST THIS FOR 1 HR AFTER ACTIVATION THE AGAR IS SPRAYED WITH ACETYLCHOLINE, WHICH RELEASES ACETIC ACID ON HYDROLYSIS. THE LIMIT OF DETECTION ACHIEVED FOR MOST SUBSTANCES IS 1 TO RE FOR ROUTINE ANALYSES.

AOAC Method 974.22. Organophosphorus Pesticide Residues, Carbon Column Cleanup Method.

An electroanalysis study of the polarographic behavior (DDP) of the pesticides parathion and paraoxon in the presence of Pd(2+) is described. This metallic ion shows affinity for the thiophosphate group and catalyzes the hydrolysis of parathion but not paraoxon. A method for the simultaneous determination by measuring the p-nitrophenol formed after the addition of Pd(2+), whereas paraoxon can be measured directly by its reduction peak is proposed. In the determination of parathion acceptable errors were found as long as the parathion/paraoxon ratio was >1/45. In the determination of paraoxon, satisfactory results were obtained for paraoxon/parathion ratios >1/70.

Clinical Laboratory Methods

A BIOANALYTICAL ASSAY IS DESCRIBED IN WHICH AN ELECTRODE SENSITIVE TO ACETYLCHOLINE IS USED TO DETERMINE THE RESIDUAL ACETYLCHOLINESTERASE ACTIVITY FOLLOWING INCUBATION WITH ORGANIC PESTICIDE, PARAOXON.

Storage Conditions

Interactions

... THE QUANTITATIVE IMPORTANCE OF NADPH-DEPENDENT O-DEALKYLATION OF ORGANOPHOSPHATE INSECTICIDES, EG PARAOXON ... MAY BE MODIFIED BY 1,1,1-TRICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE OR 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHENE.

Incubation of both parathion and chlorpyrifos at various concn with mouse hepatic microsomes resulted in the inhibition of production of paraoxon, p-nitrophenol, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol, which was characteristic of mixed type inhibition. This kinetic behavior could arise as a result of competitive interactions of parathion and chlorpyrifos with multiple forms of microsomal cytochrome p450.

Paraoxon (diethyl-p-nitrophenylphosphate) is the toxic, but non-mutagenic metabolite of the organophosphorus ester (OP) insecticide parathion. Although this agent has been used as a deacetylase inhibitor in many studies, we discovered a mutagenic synergy with paraoxon and plant-activated m-phenylenediamine or with direct-acting 2-acetoxyacetylaminofluorene in Salmonella typhimurium cells. In the present study, mammalian-activated m-phenylenediamine, o-phenylenediamine, p-phenylenediamine, benzidine, 2,3-diaminophenazine or 2-aminofluorene, as well as plant-activated benzidine or 2-aminofluorene expressed an elevated mutagenic potency when assayed with S. typhimurium strain YG1024 in the presence of paraoxon. Under non-toxic conditions, paraoxon amplified the S. typhimurium mutant yield induced by these aromatic amines between 1.9-fold and 8.4-fold. Spectrophotometric analysis demonstrated that the rate of degradation of 2-acetoxyacetylaminofluorene was not significantly different in phosphate buffer with or without paraoxon or with S. typhimurium cytosol with or without paraoxon. Also paraoxon-mediated mutagenic synergy does not appear to be due to a direct reaction with aromatic amines. Mutagenic synergy between aromatic amines and OP oxon products may be a cause of concern because people are chronically exposed to environmental and dietary aromatic amines, and a significant segment of the US population tested positive for OP insecticide residues.

For more Interactions (Complete) data for PARAOXON (7 total), please visit the HSDB record page.

Dates

2: Trenque I, Magnano GC, Bolzinger MA, Roiban L, Chaput F, Pitault I, Briançon S, Devers T, Masenelli-Varlot K, Bugnet M, Amans D. Shape-selective synthesis of nanoceria for degradation of paraoxon as a chemical warfare simulant. Phys Chem Chem Phys. 2019 Mar 6;21(10):5455-5465. doi: 10.1039/c9cp00179d. PubMed PMID: 30801105.

3: Sharma G, Hu Q, Jayasinghe-Arachchige VM, Paul TJ, Schenk G, Prabhakar R. Investigating coordination flexibility of glycerophosphodiesterase (GpdQ) through interactions with mono-, di-, and triphosphoester (NPP, BNPP, GPE, and paraoxon) substrates. Phys Chem Chem Phys. 2019 Mar 6;21(10):5499-5509. doi: 10.1039/c8cp07031h. PubMed PMID: 30785142.

4: Mutharani B, Ranganathan P, Chen SM, Karuppiah C. Enzyme-free electrochemical detection of nanomolar levels of the organophosphorus pesticide paraoxon-ethyl by using a poly(N-isopropyl acrylamide)-chitosan microgel decorated with palladium nanoparticles. Mikrochim Acta. 2019 Feb 9;186(3):167. doi: 10.1007/s00604-018-3206-7. PubMed PMID: 30739232.

5: Iha HA, Kunisawa N, Shimizu S, Onishi M, Nomura Y, Matsubara N, Iwai C, Ogawa M, Hashimura M, Sato K, Kato M, Ohno Y. Mechanism Underlying Organophosphate Paraoxon-Induced Kinetic Tremor. Neurotox Res. 2019 Apr;35(3):575-583. doi: 10.1007/s12640-019-0007-7. Epub 2019 Feb 7. PubMed PMID: 30729450.

6: Alfonso M, Durán R, Fajardo D, Justo L, Faro LRF. Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats. Neurochem Int. 2019 Mar;124:130-140. doi: 10.1016/j.neuint.2019.01.001. Epub 2019 Jan 3. PubMed PMID: 30610897.

7: Zare Z, Tehrani M, Rezaei N, Dana Ghalebarzand B, Mohammadi M. Anxiolytic activity of paraoxon is associated with alterations in rat brain glutamatergic system. Neurotoxicol Teratol. 2019 Jan - Feb;71:32-40. doi: 10.1016/j.ntt.2018.12.001. Epub 2018 Dec 19. PubMed PMID: 30576762.

8: Peng J, Yin W, Shi J, Jin X, Ni G. Magnesium and nitrogen co-doped carbon dots as fluorescent probes for quenchometric determination of paraoxon using pralidoxime as a linker. Mikrochim Acta. 2018 Dec 17;186(1):24. doi: 10.1007/s00604-018-3147-1. PubMed PMID: 30560307.

9: Wilson C, Cooper NJ, Briggs ME, Cooper AI, Adams DJ. Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. Org Biomol Chem. 2018 Dec 5;16(47):9285-9291. doi: 10.1039/c8ob02475h. PubMed PMID: 30480295.

10: de Paula RL, de Almeida JSFD, Cavalcante SFA, Gonçalves AS, Simas ABC, Franca TCC, Valis M, Kuca K, Nepovimova E, Granjeiro JM. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules. 2018 Nov 12;23(11). pii: E2954. doi: 10.3390/molecules23112954. PubMed PMID: 30424582; PubMed Central PMCID: PMC6278417.

11: Faro LRF, Fajardo D, Durán R, Alfonso M. Characterization of acute intrastriatal effects of paraoxon on in vivo dopaminergic neurotransmission using microdialysis in freely moving rats. Toxicol Lett. 2018 Dec 15;299:124-128. doi: 10.1016/j.toxlet.2018.09.017. Epub 2018 Oct 4. PubMed PMID: 30292885.

12: Morales JI, Figueroa R, Rojas M, Millán D, Tapia RA, Pavez P. Dual function of amino acid ionic liquids (Bmim[AA]) on the degradation of the organophosphorus pesticide, Paraoxon®. Org Biomol Chem. 2018 Oct 17;16(40):7446-7453. doi: 10.1039/c8ob01928b. PubMed PMID: 30264845.

13: Chagas MA, Pereira ES, Da Silva JCS, Rocha WR. Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution. J Mol Model. 2018 Aug 29;24(9):259. doi: 10.1007/s00894-018-3798-1. PubMed PMID: 30159695.

14: González-González M, Estévez J, Del Río E, Vilanova E, Sogorb MA. Hydrolyzing activities of phenyl valerate sensitive to organophosphorus compounds paraoxon and mipafox in human neuroblastoma SH-SY5Y cells. Toxicology. 2018 Aug 1;406-407:123-128. doi: 10.1016/j.tox.2018.07.016. Epub 2018 Aug 14. PubMed PMID: 30118792.

15: Baruch Leshem A, Isaacs S, Srivastava SK, Abdulhalim I, Kushmaro A, Rapaport H. Quantitative assessment of paraoxon adsorption to amphiphilic β-sheet peptides presenting the catalytic triad of esterases. J Colloid Interface Sci. 2018 Nov 15;530:328-337. doi: 10.1016/j.jcis.2018.06.065. Epub 2018 Jun 23. PubMed PMID: 29982025.

16: Farizatto KLG, Bahr BA. Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise. Eur Sci J. 2017 Oct;13:29-37. doi: 10.19044/esj.2017.c1p4. PubMed PMID: 29805717; PubMed Central PMCID: PMC5966299.

17: Baccus B, Auvin S, Dorandeu F. Electro-behavioral phenotype and cell injury following exposure to paraoxon-ethyl in mice: Effect of the genetic background. Chem Biol Interact. 2018 Jun 25;290:119-125. doi: 10.1016/j.cbi.2018.05.009. Epub 2018 May 22. PubMed PMID: 29800574.

18: Houzé P, Berthin T, Raphalen JH, Hutin A, Baud JF. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice. Turk J Anaesthesiol Reanim. 2018 Apr;46(2):131-138. doi: 10.5152/TJAR.2018.29660. Epub 2018 Apr 1. PubMed PMID: 29744248; PubMed Central PMCID: PMC5937459.

19: Kuca K, Jun D, Junova L, Musilek K, Hrabinova M, da Silva JAV, Ramalho TC, Valko M, Wu Q, Nepovimova E, França TCC. Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules. 2018 May 7;23(5). pii: E1103. doi: 10.3390/molecules23051103. PubMed PMID: 29735900; PubMed Central PMCID: PMC6100540.

20: Ruggerone B, Bonelli F, Nocera I, Paltrinieri S, Giordano A, Sgorbini M. Validation of a paraoxon-based method for measurement of paraoxonase (PON-1) activity and establishment of RIs in horses. Vet Clin Pathol. 2018 Mar;47(1):69-77. doi: 10.1111/vcp.12562. PubMed PMID: 29575140.